molecular formula C27H28N8O B2788892 3-[9-(3,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE CAS No. 1207036-52-9

3-[9-(3,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B2788892
CAS No.: 1207036-52-9
M. Wt: 480.576
InChI Key: CQCUFSYAQOBRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[9-(3,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE is a potent chemical compound used in scientific research. It exhibits diverse properties, making it applicable in various studies. Its exceptional versatility and potential make it a valuable asset for advancing scientific knowledge.

Chemical Reactions Analysis

3-[9-(3,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific research objectives. Major products formed from these reactions can vary widely, contributing to the compound’s versatility in scientific research.

Scientific Research Applications

3-[9-(3,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE is widely used in scientific research due to its diverse properties. It is applicable in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, it helps in understanding cellular processes and molecular interactions. In medicine, it is used in drug discovery and development, particularly for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[9-(3,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research, contributing to the compound’s potential in various scientific applications .

Comparison with Similar Compounds

3-[9-(3,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE can be compared with other similar compounds in terms of its chemical structure and properties. Similar compounds include those with comparable bioactivity and applications in scientific research. this compound’s unique properties and versatility make it stand out among its peers, offering distinct advantages in various research contexts .

Properties

IUPAC Name

3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N8O/c1-19-6-7-21(17-20(19)2)22-18-23-27-30-29-25(34(27)15-16-35(23)31-22)8-9-26(36)33-13-11-32(12-14-33)24-5-3-4-10-28-24/h3-7,10,15-18H,8-9,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCUFSYAQOBRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)N5CCN(CC5)C6=CC=CC=N6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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